

# Spectroscopic and Chromatographic Batch Comparison of Alisporivir Intermediate-1

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## Compound of Interest

Compound Name: *Alisporivir intermediate-1*

Cat. No.: *B612759*

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This guide provides a comprehensive framework for the spectroscopic and chromatographic comparison of different batches of "**Alisporivir intermediate-1**," a key linear undecapeptide precursor in the semi-synthesis of Alisporivir from Cyclosporin A. The objective is to ensure batch-to-batch consistency, identify potential impurities, and maintain high-quality standards essential for the successful synthesis of the final active pharmaceutical ingredient (API).

## Introduction to Alisporivir and its Synthesis Intermediate

Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor derived from Cyclosporin A.[1][2] It has shown significant antiviral activity, particularly against the hepatitis C virus (HCV).[3][4] The synthesis of Alisporivir involves the modification of Cyclosporin A, a complex cyclic peptide.[5][6] A common semi-synthetic route involves the hydrolysis of Cyclosporin A to its linear undecapeptide form, followed by selective modification of specific amino acid residues and subsequent re-cyclization to yield Alisporivir.[7]

This guide focuses on the critical quality assessment of the linear undecapeptide intermediate, herein referred to as "**Alisporivir intermediate-1**." The chemical name for this intermediate is H-D-MeAla-EtVal-Val-MeLeu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt- $\alpha$ Abu-OH.[7] Consistent quality of this intermediate is paramount for the efficiency and purity of the final Alisporivir product.

# Comparative Analysis of Alisporivir Intermediate-1 Batches

This section outlines the key analytical techniques and presents a model for the comparative tabulation of data from three hypothetical batches of **Alisporivir intermediate-1** (Batch A, Batch B, and Batch C).

## High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of **Alisporivir intermediate-1** and quantifying any related impurities.

Table 1: Comparative HPLC Purity Profile of **Alisporivir Intermediate-1** Batches

Parameter	Batch A	Batch B	Batch C	Acceptance Criteria
Purity (%)	98.5	97.2	98.8	$\geq 98.0\%$
Major Impurity 1 (retention time)	0.5% (8.2 min)	1.2% (8.2 min)	0.4% (8.3 min)	$\leq 0.5\%$
Major Impurity 2 (retention time)	0.3% (9.5 min)	0.7% (9.5 min)	0.2% (9.6 min)	$\leq 0.5\%$
Total Impurities (%)	1.5%	2.8%	1.2%	$\leq 2.0\%$

## Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the intermediate and to identify the structures of any impurities detected by HPLC.

Table 2: Mass Spectrometry Data for **Alisporivir Intermediate-1** Batches

Parameter	Batch A	Batch B	Batch C	Expected Value
[M+H] <sup>+</sup> (Observed)	1235.9	1235.9	1236.0	1235.9
[M+Na] <sup>+</sup> (Observed)	1257.9	1257.8	1258.0	1257.9
Impurity 1 [M+H] <sup>+</sup>	1219.9	1219.8	1219.9	1219.9 (Des-methyl)
Impurity 2 [M+H] <sup>+</sup>	1122.8	1122.9	1122.8	1122.8 (Loss of Val)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to confirm the chemical structure of the intermediate and to detect any structural isomers or impurities that may not be resolved by HPLC.

Table 3: Key <sup>1</sup>H NMR Chemical Shifts (δ, ppm) for **Alisporivir Intermediate-1** Batches in CDCl<sub>3</sub>

Proton Assignment	Batch A	Batch B	Batch C	Expected Shift Range
N-H (Amide)	7.5-8.5	7.5-8.5	7.5-8.5	7.5-8.5
α-H (Amino Acids)	3.5-5.0	3.5-5.0	3.5-5.0	3.5-5.0
N-CH <sub>3</sub>	2.8-3.2	2.8-3.2	2.8-3.2	2.8-3.2
Side Chain Protons	0.8-2.5	0.8-2.5	0.8-2.5	0.8-2.5

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for the compound's identity.

Table 4: Characteristic IR Absorption Frequencies (cm<sup>-1</sup>) for **Alisporivir Intermediate-1** Batches

Functional Group	Batch A	Batch B	Batch C	Expected Frequency Range
O-H (Carboxylic Acid)	3300-2500 (broad)	3300-2500 (broad)	3300-2500 (broad)	3300-2500
N-H (Amide)	3300-3250	3300-3250	3300-3250	3300-3250
C=O (Carboxylic Acid)	1710	1712	1711	1725-1700
C=O (Amide I)	1680-1630	1680-1630	1680-1630	1680-1630
N-H Bend (Amide II)	1550-1510	1550-1510	1550-1510	1550-1510

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient: 30-70% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.

- Detection: UV at 210 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Dissolve 1 mg of **Alisporivir intermediate-1** in 1 mL of a 1:1 mixture of Mobile Phase A and B.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QToF Mass Spectrometer or equivalent.
- LC Conditions: As described in the HPLC protocol.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: m/z 100-2000.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 40 V.
- Source Temperature: 150  $^{\circ}$ C.
- Desolvation Temperature: 400  $^{\circ}$ C.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) with 0.03% v/v Tetramethylsilane (TMS).
- Concentration: 10 mg/mL.
- $^1\text{H}$  NMR:
  - Pulse Program: zg30
  - Number of Scans: 16

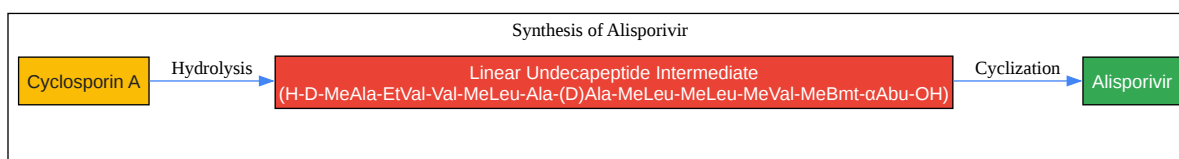
- Relaxation Delay: 1.0 s
- $^{13}\text{C}$  NMR:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

## Infrared (IR) Spectroscopy

- Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
- Technique: Attenuated Total Reflectance (ATR).
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

## Visualizations

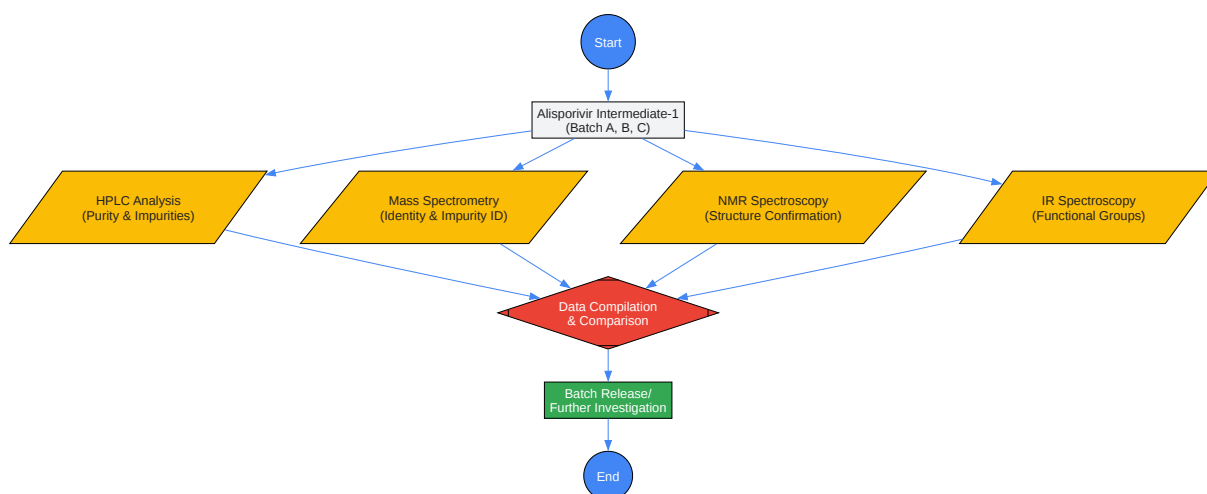
### Synthesis Pathway



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Caption: Synthesis of Alisporivir from Cyclosporin A.

## Experimental Workflow



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Caption: Workflow for Batch Comparison.

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- To cite this document: BenchChem. [Spectroscopic and Chromatographic Batch Comparison of Alisporivir Intermediate-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612759#spectroscopic-comparison-of-alisporivir-intermediate-1-batches]

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